N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzohydrazide moiety. The compound’s molecular formula is C21H20N2O3, and it has a molecular weight of 348.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Scientific Research Applications
N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-nitrobenzohydrazide: Similar structure but with a nitro group instead of a methoxy group, which can lead to different chemical and biological properties.
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N-(4-chlorophenyl)amine: Contains a chlorophenyl group, which can influence its reactivity and applications.
4-Methoxy-benzoic acid 4-benzyloxy-phenyl ester: Similar ester structure but with different functional groups, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-methoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-21-10-6-5-9-20(21)22(25)24-23-15-17-11-13-19(14-12-17)27-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
DUOJOEMPZRFVMY-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.